molecular formula C9H7ClN2O3 B1443778 Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-76-5

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1443778
CAS No.: 1190312-76-5
M. Wt: 226.61 g/mol
InChI Key: OZOIXOGLWBMUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridine derivatives .

Scientific Research Applications

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-2-carboxylate
  • Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline-4-carboxylate
  • Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]benzimidazole-4-carboxylate

Uniqueness

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 6-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-9(14)5-2-6(10)11-8-4(5)3-7(13)12-8/h2H,3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOIXOGLWBMUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855888
Record name Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-76-5
Record name Methyl 6-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 3
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 6
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.